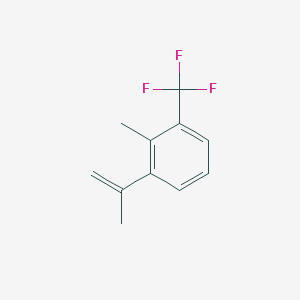
2-Methyl-1-prop-1-en-2-yl-3-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Methyl-1-prop-1-en-2-yl-3-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C11H11F3 and a molecular weight of 200.20 . It is used in research and has potential applications in various fields .
Molecular Structure Analysis
The molecular structure of “2-Methyl-1-prop-1-en-2-yl-3-(trifluoromethyl)benzene” consists of a benzene ring substituted with a methyl group, a prop-1-en-2-yl group, and a trifluoromethyl group . The exact spatial arrangement of these groups can be determined through techniques like X-ray crystallography or NMR spectroscopy.Scientific Research Applications
Synthetic Chemistry Applications
One significant application of compounds similar to 2-Methyl-1-prop-1-en-2-yl-3-(trifluoromethyl)benzene is in synthetic chemistry, where they are used as intermediates in the synthesis of complex molecules. For instance, Mejía and Togni (2012) demonstrated the use of methyltrioxorhenium as a catalyst for the electrophilic trifluoromethylation of aromatic compounds, highlighting the relevance of trifluoromethylated compounds in enhancing reaction yields and regioselectivity in organic synthesis (Mejía & Togni, 2012).
Material Science
In material science, the incorporation of trifluoromethyl groups into molecules like 2-Methyl-1-prop-1-en-2-yl-3-(trifluoromethyl)benzene can significantly alter the physical and chemical properties of materials. For example, the study on the synthesis and crystal structure of 2-trifluoromethyl-1-[(2′-1H-tetrazole-5-yl-biphenyl-4-yl) methyl]benzimidazole by Yu et al. (2004) illustrates how trifluoromethyl groups affect the stability and intermolecular interactions of organic compounds, which is crucial for developing advanced materials (Yu et al., 2004).
Catalysis
Trifluoromethylated aromatic compounds are also explored for their catalytic properties. Peng et al. (2016) reported that modification of benzimidazole derivatives with trifluoromethyl groups leads to a significant increase in anionophoric activity, showcasing the potential of such compounds in catalysis and anion transport processes (Peng et al., 2016).
Environmental Science
The study by Arce et al. (2007) on the use of ionic liquids containing trifluoromethyl groups for the separation of aromatic hydrocarbons from alkanes highlights an environmental application. This research shows the potential of using trifluoromethylated compounds in green chemistry and sustainable processes for pollutant removal (Arce et al., 2007).
Safety And Hazards
properties
IUPAC Name |
2-methyl-1-prop-1-en-2-yl-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3/c1-7(2)9-5-4-6-10(8(9)3)11(12,13)14/h4-6H,1H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHFYADFWGCHMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(F)(F)F)C(=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-prop-1-en-2-yl-3-(trifluoromethyl)benzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

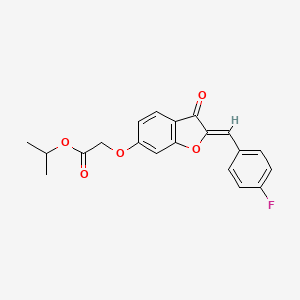
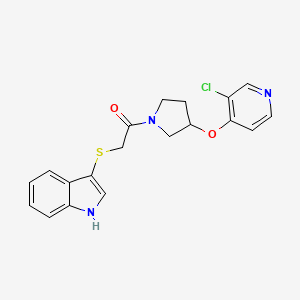
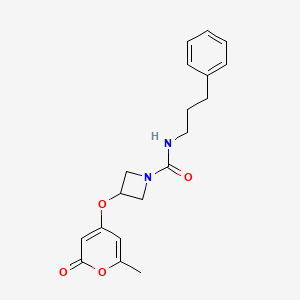
![2-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B2800318.png)
![4-(difluoromethoxy)-N-[2-oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethyl]benzamide](/img/structure/B2800319.png)
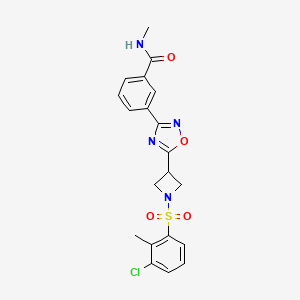
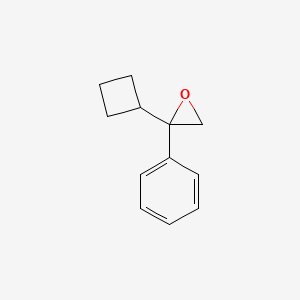
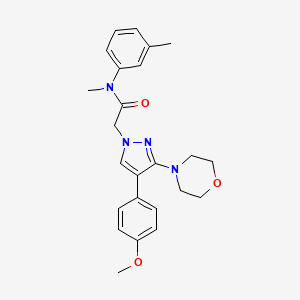
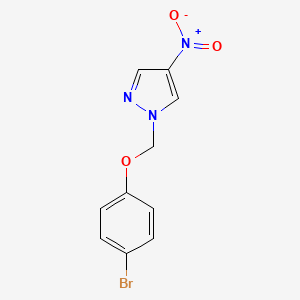
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3,4-difluorophenyl)oxalamide](/img/structure/B2800329.png)
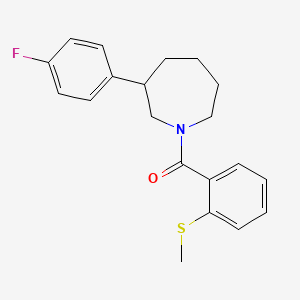
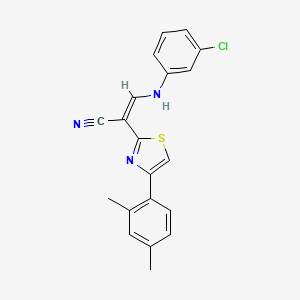
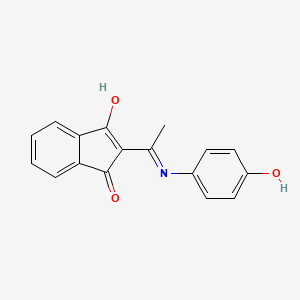
![2-methyl-3-[piperidin-1-yl(pyridin-2-yl)methyl]-1H-indole](/img/structure/B2800334.png)